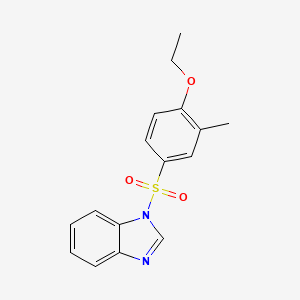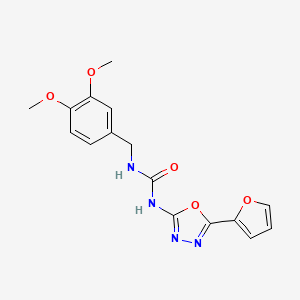
1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from basic organic or inorganic compounds. For example, the synthesis of related compounds, such as 1-(4-Bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea, has been achieved through reactions involving amino-thiadiazole with bromobenzoyl isocyanate, highlighting the intricate processes involved in creating such molecules (Xin, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, MS, and IR techniques to determine the arrangement of atoms within a molecule. These techniques have been used to characterize similar compounds, providing insights into their planar structures and intermolecular interactions, such as hydrogen bonding and π-π stacking (Xin, 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like “1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” can be inferred from related molecules. For instance, compounds with similar structures have shown reactivity towards various chemical transformations, including acylation, amidation, and reactions with nucleophilic reagents, highlighting their potential versatility in chemical synthesis and modifications (Stepanov, Dashko, & Stepanova, 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for “1-(3,4-Dimethoxybenzyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” is not directly available, analogous compounds exhibit distinct physical properties influenced by their molecular structure, hydrogen bonding, and molecular interactions, which can be assessed through techniques like DSC and TG analysis (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of a compound’s chemical profile. For compounds with a urea backbone and heterocyclic rings, studies have shown a range of chemical behaviors, from participating in hydrogen bonding to exhibiting specific reactivity patterns, which are critical for their potential applications in synthesis and material development (Stepanov, Dashko, & Stepanova, 2019).
For more information on related compounds and their properties, the following references provide detailed insights into their synthesis, molecular structure, and chemical properties:
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Material Science
Insensitive Energetic Materials : Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related to the queried compound, have been synthesized for applications as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating potential for use in safer explosives and propellants (Yu et al., 2017).
Heterocyclic Chemistry : The formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles through the thermal transformation of arylamidoximes in the presence of phosphorus ylides, demonstrates a novel route for synthesizing heterocyclic compounds. Such processes underscore the synthetic versatility of oxadiazole derivatives for producing complex heterocyclic frameworks (Nicolaides et al., 2004).
Pharmaceutical Research
Cytotoxicity of Hybrid Compounds : Research into ursane and lupane type hybrids with 1,3,4-oxadiazoles and triazole spacers has explored their cytotoxicity against cancer cells. Some derivatives showed marked cytotoxic activity, highlighting the potential of oxadiazole derivatives in cancer therapy (Popov et al., 2020).
Nitric Oxide Donors : Furoxans, closely related to the queried compound, have been studied for their vasodilator action mediated by the generation of nitric oxide upon reaction with thiols. This property positions furoxans as potential therapeutics in cardiovascular diseases (Feelisch et al., 1992).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-11-6-5-10(8-13(11)23-2)9-17-15(21)18-16-20-19-14(25-16)12-4-3-7-24-12/h3-8H,9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJCRKJMRRTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)
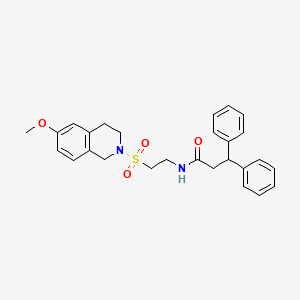
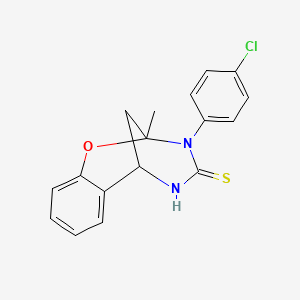

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)

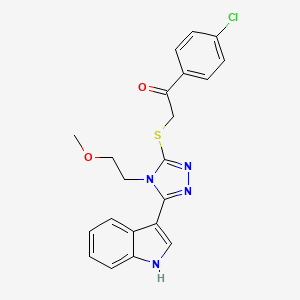
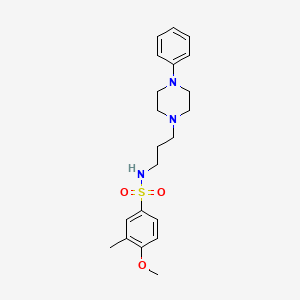
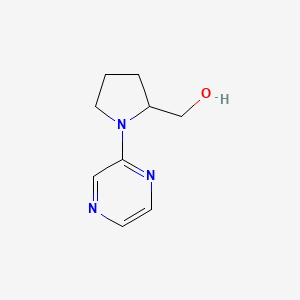

![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)
![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)
